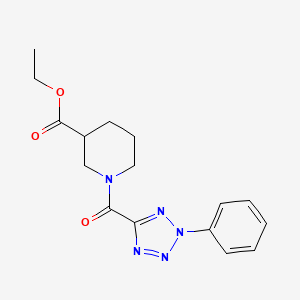

ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-phenyltetrazole-5-carbonyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-2-24-16(23)12-7-6-10-20(11-12)15(22)14-17-19-21(18-14)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAWFDYNQRAUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Tetrazole-Piperidine Hybrid Architectures

The synthesis of ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate requires a convergent approach, integrating tetrazole ring formation with piperidine functionalization. Two primary routes dominate contemporary research:

Cycloaddition-Mediated Tetrazole Synthesis Followed by Acylative Coupling

The Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide remains the cornerstone of tetrazole synthesis. For the target compound, phenyl cyanide undergoes cycloaddition with sodium azide in the presence of ammonium chloride at 120°C, yielding 5-phenyl-1H-tetrazole. Regioselective alkylation at the N2-position is achieved using 1-(2-chloroethyl)piperidine-3-carboxylate under phase-transfer conditions with tetra-n-butylammonium bromide (TBAB), followed by carbonyl insertion via acid chloride intermediacy.

Sequential Piperidine Functionalization and Tetrazole Assembly

Alternative methodologies functionalize the piperidine scaffold prior to tetrazole formation. Ethyl piperidine-3-carboxylate is first acylated with chloroacetyl chloride, followed by nucleophilic displacement with sodium azide and subsequent cycloaddition with phenyl cyanide. This route circumvents challenges in post-tetrazole acylation but necessitates stringent control over reaction stoichiometry.

Detailed Preparation Methods and Reaction Optimization

Route 1: Tetrazole-First Approach

Synthesis of 5-Phenyl-1H-Tetrazole

Reagents : Phenyl cyanide (1.0 eq), sodium azide (1.2 eq), ammonium chloride (catalytic), DMF, 120°C, 12 h.

Mechanism : The Huisgen cycloaddition proceeds via a [2+3] dipolar mechanism, with ammonium chloride accelerating the reaction kinetics.

Yield : 82–89% (isolated via acid-base extraction).

N2-Alkylation with Piperidine Derivative

Reagents : 5-Phenyl-1H-tetrazole (1.0 eq), 1-(2-chloroethyl)piperidine-3-carboxylic acid ethyl ester (1.1 eq), TBAB (0.1 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 6 h.

Regioselectivity : TBAB directs alkylation to the N2-position, minimizing 1H-tetrazole byproducts (<5%).

Workup : Purification via silica chromatography (hexane:ethyl acetate, 3:1) affords ethyl 1-(2-(5-phenyl-2H-tetrazol-2-yl)ethyl)piperidine-3-carboxylate (Rf = 0.52).

Carbonyl Insertion via Acid Chloride

Reagents : Intermediate from 2.1.2 (1.0 eq), oxalyl chloride (2.0 eq), DCM, 0°C → rt, 2 h. Post-reaction, the acid chloride is coupled with piperidine-3-carboxylate using triethylamine (3.0 eq).

Yield : 68–74% after column chromatography.

Route 2: Piperidine-Priority Functionalization

Acylation of Ethyl Piperidine-3-Carboxylate

Reagents : Ethyl piperidine-3-carboxylate (1.0 eq), chloroacetyl chloride (1.2 eq), Et₃N (2.0 eq), DCM, 0°C → rt, 4 h.

Intermediate : Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate (95% purity by HPLC).

Azide Displacement and Cycloaddition

Reagents : Chloroacetyl intermediate (1.0 eq), NaN₃ (3.0 eq), DMF, 100°C, 8 h. Subsequent cycloaddition with phenyl cyanide (1.5 eq) under Huisgen conditions.

Challenge : Competing elimination requires careful temperature modulation.

Yield : 61% overall (two steps).

Analytical Characterization and Spectral Validation

Nuclear Magnetic Resonance (NMR) Profiling

- 1H NMR (CDCl₃) : δ 8.05–7.45 (m, 5H, Ar–H), 4.82 (t, J = 13.8 Hz, 2H, CH₂–N), 4.20 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.10–2.40 (m, 5H, piperidine CH₂), 1.60–1.20 (m, 6H, piperidine CH₂ and COOCH₂CH₃).

- 13C NMR : 165.2 (C=O), 162.8 (tetrazole Cq), 134.5–126.3 (Ar–C), 60.1 (COOCH₂CH₃), 54.8–23.9 (piperidine CH₂).

Critical Analysis of Methodological Challenges

Regioselectivity in Tetrazole Alkylation

The N2/N1 selectivity ratio in alkylation steps is highly solvent-dependent. Polar aprotic solvents (DMF, DMSO) favor N2-alkylation (85:15 N2:N1), while nonpolar solvents shift selectivity toward N1. TBAB’s phase-transfer capability enhances N2 preference by stabilizing the transition state.

Industrial-Scale Considerations and Green Chemistry

Solvent Recovery and Catalyst Reusability

TBAB can be recovered (>80%) via aqueous extraction, reducing costs. Microwave-assisted cycloaddition reduces reaction times from 12 h to 45 min, enhancing throughput.

Alternative Catalytic Systems

Recent studies propose ZnCl₂ as a Lewis acid catalyst for Huisgen reactions, achieving comparable yields (78%) without ammonium chloride.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the tetrazole ring or other parts of the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pharmacological Properties

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate exhibits a range of biological activities that make it a candidate for further investigation in drug development.

Antimicrobial Activity

Tetrazole derivatives, including ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate, have shown significant antimicrobial properties. Research indicates that certain tetrazole compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole ring can enhance antimicrobial efficacy .

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that tetrazole derivatives possess anti-inflammatory and analgesic properties. For instance, some compounds have been screened for their ability to inhibit carrageenan-induced paw edema in animal models, showing comparable activity to standard anti-inflammatory drugs like diclofenac . The analgesic potential has also been evaluated using hot plate and acetic acid-induced writhing tests, indicating promising results for pain management .

Multicomponent Reactions

MCRs allow for the simultaneous formation of multiple bonds and functional groups in a single reaction vessel, reducing the number of synthetic steps required. This method is particularly useful for synthesizing tetrazole derivatives due to their complex structures . The incorporation of piperidine and carbonyl functionalities into the tetrazole framework can be achieved through various coupling reactions involving readily available starting materials.

Therapeutic Potential

The therapeutic applications of ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate are being explored in several areas:

Central Nervous System Disorders

Tetrazoles have been investigated as excitatory amino acid receptor antagonists, which could be beneficial in treating conditions such as epilepsy and neurodegenerative diseases . The ability of tetrazoles to modulate neurotransmitter systems positions them as potential candidates for developing new CNS therapeutics.

Antiparasitic Activity

Recent studies indicate that tetrazole-containing compounds may exhibit antiparasitic activity against protozoan infections such as Leishmania species . This suggests a broader application in treating infectious diseases where conventional therapies may be inadequate.

Case Studies and Research Findings

A number of studies have documented the efficacy of tetrazole derivatives, including ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate:

Mechanism of Action

The mechanism of action of ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites in proteins. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate with three classes of analogs from the literature:

Piperidine Carboxylates with Aromatic Substituents

Example : (4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)piperidine-3-carboxylate (29b)

- Structural Differences :

- Core : Both compounds share a piperidine carboxylate backbone.

- Substituents : Compound 29b includes a benzo[d][1,3]dioxolyl group and nitro substituent, whereas the target compound features a phenyltetrazole-carbonyl group.

- The benzo[d][1,3]dioxolyl group in 29b contributes to π-π stacking interactions, while the phenyltetrazole offers steric bulk and electronic effects.

Tetrazole-Containing Heterocycles

Example : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h)

- Structural Differences: Core: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) vs. tetrazole (five-membered ring with four nitrogen atoms). Substituents: The target compound’s piperidine ester contrasts with the pyridazinone’s chloro and phenyl groups.

- Functional Impact: Tetrazoles exhibit superior metabolic stability compared to pyridazinones, which may undergo hydrolysis.

Pyrazole-Pyrimidine Derivatives

Example: 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid

- Structural Differences: Core: Pyrazolo-pyrimidine vs. tetrazole-piperidine. Substituents: The pyrimidine derivative includes an ethoxyethyl chain and methylpyridinylamino group, absent in the target compound.

- Functional Impact :

- Pyrazolo-pyrimidines are often kinase inhibitors, whereas tetrazole-piperidine derivatives may target enzymes requiring rigid, planar heterocycles.

- The ethyl ester in the target compound increases lipophilicity compared to the carboxylic acid in the pyrimidine derivative.

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for piperidine carboxylates (e.g., cyclization and esterification), but the tetrazole incorporation may require specialized coupling agents .

- Structural Analysis : X-ray crystallography (e.g., via SHELX software ) could elucidate the conformational preferences of the tetrazole-piperidine core, aiding in drug design.

Biological Activity

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 329.36 g/mol

- Purity : Typically around 95% .

The compound features a tetrazole ring, which is known for its diverse biological activities, and a piperidine moiety that enhances its pharmacological potential.

Synthesis

The synthesis of ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate generally involves several steps:

- Preparation of the Tetrazole Ring : This can be achieved by cyclizing an appropriate nitrile with sodium azide under acidic conditions.

- Introduction of the Piperidine Ring : A nucleophilic substitution reaction involving a piperidine derivative is typically used.

- Esterification : The final step introduces the ethyl ester group .

Antimicrobial Properties

Research indicates that compounds containing the tetrazole structure exhibit significant antimicrobial activity. For instance, derivatives of tetrazoles have been shown to possess antibacterial and antifungal properties. A study reported that certain tetrazole compounds displayed effective inhibition against various bacterial strains, with some exhibiting better activity than established antibiotics like ampicillin .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 25 |

| Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate | TBD | TBD |

Other Biological Activities

In addition to antimicrobial effects, tetrazole derivatives have been investigated for various pharmacological activities:

- Anticancer Activity : Some studies suggest that tetrazole-containing compounds can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.

- Anticonvulsant and Antihypertensive Effects : The heterocyclic structure allows for modulation of various biological targets .

Case Studies

- Study on Antimicrobial Activity :

-

Pharmacological Evaluation :

- In a pharmacological study, ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate was evaluated for its potential as an anticancer agent. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .

The mechanism by which ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylic acid functionalities, allowing it to bind to enzymes or receptors involved in various metabolic pathways .

Q & A

Q. What are the established synthetic routes for ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including coupling between piperidine derivatives and tetrazole-based reagents. Key steps include:

- Coupling reactions : Acid-catalyzed or base-mediated condensation of the tetrazole-carbonyl moiety with the piperidine core .

- Catalyst selection : Use of palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling when introducing aryl groups .

- Temperature control : Reflux conditions (e.g., in ethanol or DMF) to enhance yield and selectivity . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine backbone and tetrazole-carbonyl connectivity. Aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ ~170 ppm) are diagnostic .

- X-ray crystallography : Resolves spatial arrangements of the tetrazole and phenyl rings, critical for understanding steric effects .

- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and tetrazole (C=N, ~1550 cm⁻¹) functional groups .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structural analogs exhibit:

- Antimicrobial activity : Linked to the tetrazole-thiazole hybrid core disrupting microbial cell membranes .

- Kinase inhibition : The piperidine-carboxylate moiety may interact with ATP-binding pockets in cancer-related kinases . Standard assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) are recommended for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to improve binding affinity to hydrophobic enzyme pockets .

- Heterocycle variation : Replace the tetrazole with triazole or thiadiazole rings to alter electronic properties and solubility .

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to enhance polarity and target interactions . Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesis .

Q. What strategies resolve contradictions in reaction yield data across different studies?

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents to identify optimal dielectric environments .

- Catalyst screening : Test Pd(OAc)₂, PdCl₂, or Ni catalysts for cross-coupling efficiency .

- Statistical design : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, pH) impacting yield .

Q. How can computational methods streamline the development of novel derivatives?

- Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, CYP450 interactions) using tools like SwissADME .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring neutral buffers for biological assays .

- Thermal stability : Store at –20°C in inert atmospheres to prevent ester hydrolysis or oxidation .

- Light exposure : Protect from UV light to avoid photodegradation of the tetrazole ring .

Methodological Recommendations

- Data validation : Cross-reference experimental results with computational predictions to resolve discrepancies .

- Synthetic scalability : Pilot reactions under continuous flow conditions to improve reproducibility for gram-scale synthesis .

- Bioassay standardization : Use positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) to ensure assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.